molecular formula C11H15FOS B13082154 (3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane

(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane

Cat. No.: B13082154
M. Wt: 214.30 g/mol
InChI Key: XOHIWAHZOPMAJT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, an isobutoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol, isobutyl bromide, and methylthiol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfane group to a thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the sulfane group play crucial roles in its reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methoxyphenyl)(methyl)sulfane
  • (3-Fluoro-4-ethoxyphenyl)(methyl)sulfane
  • (3-Fluoro-4-propoxyphenyl)(methyl)sulfane

Uniqueness

(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C11H15FOS

Molecular Weight

214.30 g/mol

IUPAC Name

2-fluoro-1-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C11H15FOS/c1-8(2)7-13-11-5-4-9(14-3)6-10(11)12/h4-6,8H,7H2,1-3H3

InChI Key

XOHIWAHZOPMAJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)SC)F

Origin of Product

United States

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